REACTION_CXSMILES
|
[CH2:1]([C:6]1(C(C(OC)=O)C(=O)C)[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5]>O>[CH2:1]([CH:6]1[CH:10]([CH2:6][C:7](=[O:11])[CH3:8])[CH2:9][CH2:8][C:7]1=[O:11])[CH2:2][CH2:3][CH2:4][CH3:5]
|
Name
|
2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone
|
Quantity
|
567 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)C1(C(CCC1)=O)C(C(C)=O)C(=O)OC
|
Name
|
Example 1 ( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C1C(CCC1CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 176% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |